Reserpin N-oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

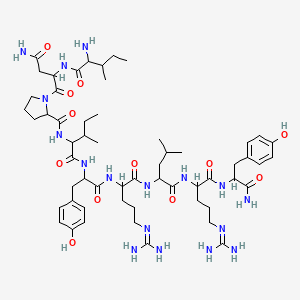

Reserpin N-oxide is a derivative of reserpine, an alkaloid found in the roots of Rauwolfia serpentina and Rauwolfia vomitoria

Preparation Methods

Synthetic Routes and Reaction Conditions

Reserpin N-oxide can be synthesized through the oxidation of reserpine. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction typically occurs under mild conditions, ensuring the preservation of the structural integrity of the compound .

Industrial Production Methods

Industrial production of this compound involves the use of continuous flow reactors, which offer better control over reaction conditions and higher yields. The use of titanium silicalite in a packed-bed microreactor with hydrogen peroxide in methanol as a solvent has been reported to be an efficient method for producing pyridine N-oxides .

Chemical Reactions Analysis

Types of Reactions

Reserpin N-oxide undergoes various chemical reactions, including:

Oxidation: Conversion to higher oxidation states.

Reduction: Conversion back to reserpine or other reduced forms.

Substitution: Replacement of functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Metal hydrides, hydrogen halides.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

Oxidation: Higher oxidation state derivatives.

Reduction: Reserpine and other reduced forms.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Reserpin N-oxide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.

Medicine: Investigated for its potential use in treating hypertension and other cardiovascular diseases.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

Reserpin N-oxide exerts its effects by inhibiting the ATP/Mg²⁺ pump responsible for sequestering neurotransmitters into storage vesicles located in the presynaptic neuron. This inhibition leads to the depletion of catecholamines and serotonin from central and peripheral axon terminals, resulting in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Reserpine: The parent compound, known for its antihypertensive and antipsychotic properties.

Deserpidine: Another alkaloid with similar pharmacological effects.

Rescinnamine: A compound with similar chemical structure and therapeutic applications.

Uniqueness

Reserpin N-oxide is unique due to its specific oxidation state and the resulting chemical properties.

Properties

IUPAC Name |

methyl 6,18-dimethoxy-13-oxido-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-13-ium-19-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N2O10/c1-39-19-7-8-20-21-9-10-35(38)16-18-13-27(45-32(36)17-11-25(40-2)30(42-4)26(12-17)41-3)31(43-5)28(33(37)44-6)22(18)15-24(35)29(21)34-23(20)14-19/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKGMHQUKPFVFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2C[N+]3(CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)[O-])OC(=O)C6=CC(=C(C(=C6)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40N2O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B12109419.png)

![4-[2-(2-Chlorophenoxy)acetamido]butanoic acid](/img/structure/B12109456.png)

![5-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione](/img/structure/B12109462.png)